Cannabigerol

Description

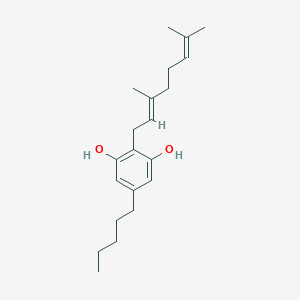

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXACEHWTBCFNSA-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014168 | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25654-31-3, 2808-33-5 | |

| Record name | Cannabigerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabigerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabigerol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabigerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cannabigerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABIGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Neuronal Mechanism of Action of Cannabigerol (CBG)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in Cannabis sativa, is emerging as a compound of significant interest for its therapeutic potential in neurological and neurodegenerative disorders. Unlike the more abundant cannabinoids, tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), CBG exhibits a unique polypharmacological profile, interacting with a diverse array of molecular targets within the central nervous system (CNS). This technical guide provides an in-depth exploration of the known mechanisms of action of CBG in neuronal cells. It consolidates current research on its interactions with cannabinoid and non-cannabinoid receptors, ion channels, and key signaling pathways. The guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, offering detailed experimental methodologies, quantitative interaction data, and visual representations of complex biological processes to facilitate a deeper understanding and guide future investigations into the therapeutic applications of CBG.

Molecular Targets of CBG in Neuronal Cells

CBG's effects on neuronal cells are mediated through its interaction with multiple molecular targets. Its activity is not confined to the classical cannabinoid receptors but extends to a range of other receptors and ion channels, contributing to its broad spectrum of neuroprotective and neuromodulatory effects.

Cannabinoid Receptors

CBG interacts with both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), albeit with different affinities and functional outcomes.

-

CB1 Receptors: Primarily located in the nervous system and brain, CB1 receptors are responsible for the psychoactive effects of THC.[1] CBG is considered a weak partial agonist or antagonist at CB1 receptors.[2][3] Some studies suggest it can modulate the activity of other cannabinoids at this receptor, potentially mitigating the intoxicating effects of THC.[1][4]

-

CB2 Receptors: These receptors are more concentrated in immune cells but are also present in the CNS, including on microglia and some neurons. CBG acts as a partial agonist at CB2 receptors.[[“]][6] This interaction is believed to be a key contributor to its anti-inflammatory and neuroprotective properties.[[“]] Interestingly, the presence of CB1 receptors can enhance CBG's affinity for CB2 receptors within CB1-CB2 heteroreceptor complexes.[8]

Non-Cannabinoid Receptors

CBG's pharmacological profile is significantly broadened by its activity at several other G-protein coupled receptors:

-

α2-Adrenoceptors (α2-AR): CBG is a potent agonist at α2-adrenoceptors.[2][9] These receptors are presynaptic autoreceptors that inhibit the release of norepinephrine, thereby reducing sympathetic nervous system activity.[9] This mechanism may contribute to CBG's potential analgesic and blood pressure-lowering effects.[2][9]

-

Serotonin (B10506) 1A Receptors (5-HT1A): CBG acts as an antagonist or modulator at 5-HT1A receptors.[2][10] This interaction is implicated in its anxiolytic-like effects.[11][12] By blocking 5-HT1A autoreceptors, CBG may enhance serotonin availability in the synapse.[10]

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ): CBG can activate PPARγ, a nuclear receptor involved in regulating inflammation and metabolism.[13][[“]] Activation of PPARγ in neuronal cells is associated with neuroprotective effects, including reduced neuronal death and inflammation.[15][16]

Ion Channels

CBG directly modulates the activity of several transient receptor potential (TRP) channels and voltage-gated ion channels, which are crucial for neuronal signaling and sensory perception.

-

TRP Channels: These channels are involved in sensing a variety of stimuli, including temperature and chemical irritants.[17][18] CBG's interactions with TRP channels contribute to its analgesic and anti-inflammatory effects.[[“]][[“]] It acts as an agonist at TRPV1 and TRPV2, an agonist/desensitizer at TRPA1, and a potent antagonist of TRPM8.[[“]][19][20]

-

Voltage-Gated Sodium Channels: CBG has been shown to inhibit voltage-gated sodium channels, which reduces neuron excitability.[2][[“]] This action is a potential mechanism for its analgesic effects, as it can dampen the transmission of pain signals in dorsal root ganglion neurons.[2]

Other Molecular Interactions

-

Anandamide (AEA) Uptake: CBG can inhibit the cellular uptake of the endocannabinoid anandamide, thereby increasing its synaptic concentration and prolonging its signaling.[13][20]

-

GABA Reuptake: CBG is also reported to be a GABA reuptake inhibitor, which would increase the availability of this primary inhibitory neurotransmitter in the brain, potentially leading to muscle relaxation and anxiolytic effects.[4][10][21]

Quantitative Data on CBG-Target Interactions

The following table summarizes the quantitative data available for the interaction of CBG with its primary molecular targets in neuronal and related cellular systems.

| Target Receptor/Channel | Interaction Type | Reported Value (Ki, EC50, IC50) | Cell/Tissue Type | Reference(s) |

| Cannabinoid Receptor 1 (CB1R) | Binding Affinity (Ki) | 381 nM | Mouse brain membranes | [3][8] |

| Cannabinoid Receptor 2 (CB2R) | Binding Affinity (Ki) | 2.6 µM | CHO cells (human receptor) | [3][8] |

| Binding Affinity (Ki) | 152 nM | Living HEK-293T cells | [6] | |

| Binding Affinity (Ki) | 56 nM | HEK-293T cells (with CB1R) | [8] | |

| α2-Adrenoceptor | Agonist (EC50) | 0.2 nM | Mouse brain membranes | [8][9][20] |

| 5-HT1A Receptor | Antagonist | Blocks 1 µM 8-OH-DPAT | Mouse brain membranes | [8][20] |

| TRPV1 Channel | Agonist (EC50) | 1.3 µM | N/A | [20] |

| TRPV2 Channel | Agonist (EC50) | 1.7 µM | N/A | [20] |

| TRPA1 Channel | Agonist/Desensitizer (EC50) | 700 nM | N/A | [20] |

| TRPM8 Channel | Antagonist (IC50) | 160 nM | N/A | [20] |

| Anandamide (AEA) Uptake | Inhibitor (Ki) | 11.3 µM | N/A | [20] |

Signaling Pathways Modulated by CBG in Neuronal Cells

CBG's interaction with its molecular targets initiates a cascade of intracellular signaling events that culminate in its observed neuroprotective and neuromodulatory effects.

Anti-inflammatory and Antioxidant Pathways

A primary mechanism of CBG's neuroprotective action is the suppression of neuroinflammation and oxidative stress.[22][23] Chronic inflammation in the brain is a key pathological feature of many neurodegenerative diseases.[24] CBG mitigates these processes by:

-

Reducing Pro-inflammatory Cytokines: CBG treatment has been shown to decrease the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of neuroinflammation.[23]

-

Inhibiting Inflammatory Enzymes: It reduces the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-1, COX-2) enzymes, which are key mediators of the inflammatory response.[2][25]

-

Modulating Oxidative Stress: CBG helps protect neurons from oxidative damage by reducing reactive oxygen species (ROS) and modulating the expression of antioxidant enzymes like superoxide (B77818) dismutase-1 (SOD-1).[2][25]

Modulation of Neurotransmitter Systems

CBG influences the major neurotransmitter systems in the brain, including the glutamatergic, GABAergic, and dopaminergic systems. Transcriptomic analysis of motor neuron-like cells revealed that CBG modulates the expression of genes involved in these synaptic pathways in a manner similar to CBD.[26]

-

Glutamate (B1630785): CBG treatment can reduce the expression of genes involved in glutamate release, potentially protecting against excitotoxicity, a common mechanism of neuronal damage in neurodegenerative diseases.[23][26]

-

GABA: Conversely, CBG enhances the expression of genes related to GABA release and improves the expression of GABA A receptors.[26] As a GABA reuptake inhibitor, it further promotes inhibitory neurotransmission, which can have calming and muscle-relaxant effects.[10][21]

-

Dopamine: CBG has been shown to downregulate the expression of genes like the D2 receptor (DRD2) while upregulating the D4 receptor.[26] In cell cultures, CBG can reduce the extracellular release of dopamine.[27]

References

- 1. cbginfo.org [cbginfo.org]

- 2. This compound (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Aspects and Biological Effects of this compound and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurogan.com [neurogan.com]

- 5. consensus.app [consensus.app]

- 6. This compound Action at Cannabinoid CB1 and CB2 Receptors and at CB1-CB2 Heteroreceptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. This compound Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Acute this compound Administration Lowers Blood Pressure in Mice [frontiersin.org]

- 10. neurogan.com [neurogan.com]

- 11. Frontiers | this compound modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat [frontiersin.org]

- 12. This compound modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. consensus.app [consensus.app]

- 15. Activation of cerebral peroxisome proliferator-activated receptors γ (PPARγ) reduces neuronal damage in the substantia nigra after transient focal cerebral ischaemia in the rat [pubmed.ncbi.nlm.nih.gov]

- 16. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 18. TRP Channels in the Brain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Frontiers | this compound Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 21. This compound's Potential to Trigger Neuroregeneration | Drug Discovery And Development [labroots.com]

- 22. Exploring the Therapeutic Potential of CBG in Neuroinflammation - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 23. CBG as a Neuroprotective Agent in Huntington's Disease - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 24. happyhippyhaus.com [happyhippyhaus.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Neuroprotective and Neuromodulatory Effects Induced by Cannabidiol and this compound in Rat Hypo-E22 cells and Isolated Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to Cannabinoids: An In-depth Technical Guide to the Biosynthesis of Cannabigerol in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in Cannabis sativa, serves as the crucial precursor to a multitude of other cannabinoids, including the well-known tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). Understanding the intricate biosynthetic pathway of its acidic form, cannabigerolic acid (CBGA), is paramount for the genetic improvement of Cannabis varieties and for developing biotechnological production platforms. This technical guide provides a comprehensive overview of the CBG biosynthesis pathway, detailing the enzymatic reactions, precursor molecules, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for key analytical and biochemical procedures, and visualizes the core processes through logical diagrams to facilitate a deeper understanding for research and development professionals in the field.

The this compound Biosynthesis Pathway

The biosynthesis of cannabigerolic acid (CBGA) in Cannabis sativa is a multi-step process that occurs primarily in the glandular trichomes of the plant.[1] This pathway involves the convergence of two major metabolic routes: the polyketide pathway for the synthesis of olivetolic acid (OA) and the methylerythritol phosphate (B84403) (MEP) pathway for the production of geranyl pyrophosphate (GPP).[2]

The initial steps involve the formation of the precursor molecules:

-

Olivetolic Acid (OA) Synthesis: This process begins with hexanoyl-CoA, which is extended by three molecules of malonyl-CoA in a reaction catalyzed by a type III polyketide synthase known as olivetol synthase (OLS) . The resulting polyketide intermediate is then cyclized and aromatized by the enzyme olivetolic acid cyclase (OAC) to form olivetolic acid.[3]

-

Geranyl Pyrophosphate (GPP) Synthesis: GPP is a C10 isoprenoid precursor synthesized in the plastids via the MEP pathway.[4]

The crucial final step in CBGA synthesis is the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT) , also referred to as a prenyltransferase (PT) or, in a broader sense, as cannabigerolic acid synthase (CBGAS).[5][6][7] The product of this enzymatic reaction is cannabigerolic acid (CBGA).

CBGA then serves as the direct substrate for three downstream oxidocyclases:

-

Tetrahydrocannabinolic acid (THCA) synthase (THCAS) , which converts CBGA to THCA.[8][9]

-

Cannabidiolic acid (CBDA) synthase (CBDAS) , which converts CBGA to CBDA.[10]

-

Cannabichromenic acid (CBCA) synthase (CBCAS) , which converts CBGA to CBCA.[11]

This compound (CBG) itself is the non-acidic, or decarboxylated, form of CBGA. This conversion from CBGA to CBG typically occurs through non-enzymatic decarboxylation, which is facilitated by heat or prolonged storage.[12]

Logical Diagram of the this compound Biosynthesis Pathway

Caption: Overview of the CBG Biosynthesis Pathway.

Quantitative Data

The efficiency of the CBG biosynthesis pathway is dependent on the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data reported in the literature.

Table 1: Michaelis-Menten Constants (Km) of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km Value | Reference |

| Geranylpyrophosphate:olivetolate geranyltransferase (GOT/CsPT4) | Olivetolic Acid | 6.73 µM | [13][14] |

| Geranylpyrophosphate:olivetolate geranyltransferase (GOT/CsPT4) | Geranyl Pyrophosphate | 2 mM | [13] |

| Cannabidiolic acid synthase (CBDAS) | Cannabigerolic Acid | 23 µM | [11] |

| Cannabichromenic acid synthase (CBCAS) | Cannabigerolic Acid | 23 µM | [11] |

Table 2: Optimal Reaction Conditions for Key Biosynthetic Enzymes

| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |

| Geranylpyrophosphate:olivetolate geranyltransferase (GOT/CsPT4) | 7.0 | 30 | [13] |

| Tetrahydrocannabinolic acid synthase (THCAS) | 5.0 | Not specified | [15] |

| Cannabidiolic acid synthase (CBDAS) | 5.5 | Not specified | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CBG biosynthesis.

Protocol for In Vitro Synthesis of Cannabigerolic Acid (CBGA)

This protocol describes the enzymatic synthesis of CBGA from its precursors using a purified geranylpyrophosphate:olivetolate geranyltransferase (GOT).

Materials:

-

Purified GOT enzyme (e.g., expressed in and purified from E. coli)

-

Olivetolic acid (OA) stock solution (in DMSO or ethanol)

-

Geranyl pyrophosphate (GPP) stock solution (in aqueous buffer)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Ethyl acetate (B1210297)

-

Microcentrifuge tubes

-

Incubator or water bath at 30°C

-

Vortex mixer

-

Centrifuge

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add the components in the following order:

-

Reaction Buffer to a final volume of 100 µL.

-

Olivetolic Acid to a final concentration of 100 µM.

-

Geranyl Pyrophosphate (GPP) to a final concentration of 100 µM.

-

-

Initiate the reaction by adding the purified GOT enzyme to a final concentration of 1-5 µM.

-

Incubate the reaction mixture at 30°C for 1 to 4 hours.

-

Terminate the reaction by adding an equal volume (100 µL) of ice-cold ethyl acetate.

-

Vortex the mixture vigorously for 1 minute to extract the cannabinoids into the organic phase.

-

Centrifuge the tube at 13,000 x g for 10 minutes to separate the aqueous and organic phases and pellet any precipitated protein.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

Resuspend the dried extract in a known volume (e.g., 100 µL) of methanol for analysis by LC-MS.[17]

Logical Diagram of the In Vitro CBGA Synthesis Workflow

Caption: Workflow for In Vitro CBGA Synthesis.

Protocol for Quantification of Cannabinoids by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of CBG, CBGA, and other cannabinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Equipment:

-

LC-MS/MS system (e.g., Agilent 6430 Triple Quadrupole LC/MS or similar)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Cannabinoid standards (CBG, CBGA, etc.) for calibration curve

-

Methanol for sample and standard dilution

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

For plant material, perform an extraction (e.g., with methanol or ethanol), followed by filtration and appropriate dilution in the mobile phase.

-

For in vitro reaction samples, use the resuspended extract directly (as prepared in Protocol 3.1).

-

-

Calibration Curve Preparation:

-

Prepare a stock solution of each cannabinoid standard in methanol.

-

Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range of the samples (e.g., 1 to 1000 ng/mL).

-

-

LC-MS/MS Analysis:

-

Set up the LC method with a suitable gradient elution program to separate the cannabinoids. A typical gradient might be:

-

0-2 min: 70% B

-

2-8 min: Gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Gradient to 70% B

-

10.1-12 min: Hold at 70% B (re-equilibration)

-

-

Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min).

-

Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. For each cannabinoid, define the precursor ion and at least two product ions for quantification and qualification.

-

Inject the calibration standards, quality control samples, and unknown samples.

-

-

Data Analysis:

-

Integrate the peak areas for the target cannabinoids in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of cannabinoids in the unknown samples by interpolating their peak areas on the calibration curve.[8][18][19]

-

Logical Diagram of the LC-MS/MS Quantification Workflow

Caption: Workflow for Cannabinoid Quantification.

Conclusion

The biosynthesis of this compound is a foundational pathway in Cannabis sativa that dictates the plant's cannabinoid profile. A thorough understanding of the enzymes, substrates, and kinetics involved is essential for both academic research and industrial applications. The protocols and data presented in this guide offer a robust starting point for researchers aiming to investigate, quantify, or manipulate this critical metabolic pathway. Further research into the regulation of the genes encoding these biosynthetic enzymes will undoubtedly unlock new possibilities for the targeted production of specific cannabinoids.

References

- 1. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and Characterization of Cannabidiolic-acid Synthase from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 4. Affinity comparison of different THCA synthase to CBGA using modeling computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Geranyl-pyrophosphate—olivetolic acid geranyltransferase - Wikipedia [en.wikipedia.org]

- 7. EC 2.5.1.102 [iubmb.qmul.ac.uk]

- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. uniprot.org [uniprot.org]

- 14. The Biochemistry of Phytocannabinoids and Metabolic Engineering of Their Production in Heterologous Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Validated LC-MS/MS methodology for the quantification of CBD, trace level THCA and UK controlled cannabinoids (Δ9-THC, Δ8-THC, CBN and THCV) in food samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Interaction of Cannabigerol with the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol (CBG), a non-psychoactive phytocannabinoid found in Cannabis sativa, is emerging as a compound of significant therapeutic interest. Unlike the more abundant cannabinoids tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), CBG is the biosynthetic precursor to many others.[1][2][3] Its unique pharmacological profile, characterized by a complex interplay with the endocannabinoid system (ECS) and other receptor systems, warrants a detailed investigation. This technical guide provides an in-depth analysis of the molecular interactions of CBG, with a focus on its engagement with cannabinoid receptors CB1 and CB2, as well as its notable activity at serotonin (B10506) 5-HT1A and α2-adrenoceptors. This document summarizes key quantitative data, details common experimental methodologies for studying these interactions, and presents visual diagrams of the relevant signaling pathways and experimental workflows to support further research and drug development.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous and complex cell-signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and immune function.[4] The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[5]

This compound is biosynthesized in its acidic form, cannabigerolic acid (CBGA), which serves as the primary precursor for the synthesis of other major cannabinoids like THCA and CBDA.[2][3][6] Through decarboxylation, typically by heat, CBGA is converted to the neutral CBG.[2] While present in lower concentrations in most cannabis strains compared to THC and CBD, interest in CBG is growing due to its non-intoxicating nature and diverse pharmacological activities.[5][6][7]

Quantitative Analysis of CBG's Receptor Interactions

The pharmacological activity of CBG is multifaceted, extending beyond the classical cannabinoid receptors. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of CBG's binding affinities (Ki) and functional potencies (EC50 or IC50) at key receptor targets.

Table 1: Binding Affinities (Ki) of this compound at Cannabinoid and Other Receptors

| Receptor Target | Radioligand Used | Cell/Tissue Type | Ki (nM) | Reference(s) |

| CB1 | [3H]-CP-55940 | Mouse brain membranes | 381 | [6][8] |

| [3H]-CP-55940 | CHO cells expressing human CB1R | 897 | [6] | |

| [3H]-WIN-55,212-2 | CHO cells expressing human CB1R | >30,000 | [6] | |

| CB2 | [3H]-CP-55940 | CHO cells expressing human CB2R | 153 - 2,600 | [1][6] |

| [3H]-WIN-55,212-2 | CHO cells expressing human CB2R | 2,700 | [6] | |

| Fluorophore-conjugated CM-157 | HEK-293T cells expressing SNAP-CB2R | 56 (in presence of CB1R) | [6] | |

| 5-HT1A | R-(+)-8-hydroxy-2-(di-n-propylamino)tetralin | Mouse brain membranes | 51.9 (apparent KB) | [1][9] |

| PPARγ | Not Specified | Not Specified | 11,700 - 12,700 | [5][6] |

Table 2: Functional Potency (EC50/IC50) of this compound at Various Receptors and Channels

| Target | Assay Type | Effect | Potency (nM) | Reference(s) |

| α2-Adrenoceptor | [35S]GTPγS binding | Agonist | 0.2 | [6][8][9] |

| Inhibition of vas deferens contraction | Agonist | 72.8 | [1][9][10] | |

| TRPA1 | Not Specified | Agonist | 700 | [2][5][6] |

| TRPV1 | Not Specified | Agonist | 1,300 | [1][2][5][6] |

| TRPV2 | Not Specified | Agonist | 1,700 - 1,720 | [1][2][5][6] |

| TRPV3 | Not Specified | Agonist | 1,000 | [1] |

| TRPV4 | Not Specified | Agonist | 5,100 | [1] |

| TRPM8 | Not Specified | Antagonist | 160 | [1][2][5][6] |

Experimental Protocols

The characterization of CBG's interaction with various receptors relies on established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

-

Objective: To determine the Ki of CBG at CB1 and CB2 receptors.

-

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[11]

-

Radioligand (e.g., [3H]CP-55,940 or [3H]WIN-55,212-2).[6][12]

-

Test compound (CBG) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[12]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[12]

-

96-well plates, filtration system (cell harvester and glass fiber filter mats), and a scintillation counter.[12]

-

-

Procedure:

-

Preparation: Prepare serial dilutions of CBG in the assay buffer. Dilute the radioligand to a final concentration near its Kd value.[12]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitive binding (CBG dilution, radioligand, membranes).[12]

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate the plate at 30°C for 60-90 minutes.[11][12]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[12]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[12]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CBG to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

[35S]GTPγS Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

-

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of CBG at GPCRs like CB1, CB2, α2-adrenoceptors, and 5-HT1A receptors.

-

Materials:

-

Procedure:

-

Pre-incubation: Incubate the membrane preparation with GDP to ensure G proteins are in their inactive, GDP-bound state.

-

Reaction Initiation: In a 96-well plate, add the assay buffer, [35S]GTPγS, the test compound (CBG) at various concentrations, and the pre-incubated membranes. To test for antagonist activity, CBG is added in the presence of a known agonist.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Stop the reaction and separate bound from unbound [35S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: For agonist activity, plot the stimulated [35S]GTPγS binding against the log concentration of CBG to determine the EC50 and maximal effect (Emax). For antagonist activity, the ability of CBG to shift the concentration-response curve of a known agonist is used to calculate its antagonist constant (KB).

-

Signaling Pathways and Molecular Interactions

CBG's pharmacological effects are mediated through its interaction with a variety of signaling pathways. The following diagrams illustrate the primary mechanisms of action at its key receptor targets.

Cannabinoid Receptor Signaling

CBG acts as a weak partial agonist at CB1 and CB2 receptors.[1][5] These receptors are primarily coupled to inhibitory G proteins (Gi/o).

Caption: Simplified signaling cascade for CB1 and CB2 receptors upon activation by CBG.

α2-Adrenoceptor and 5-HT1A Receptor Interaction

CBG is a potent agonist at α2-adrenoceptors and an antagonist at 5-HT1A receptors.[1][8][13] Both are Gi/o-coupled receptors.

Caption: CBG's distinct actions as an agonist at α2-adrenoceptors and an antagonist at 5-HT1A receptors.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay.

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Discussion and Future Directions

The data presented demonstrate that this compound possesses a complex pharmacological profile. Its interaction with the endocannabinoid system is characterized by weak partial agonism at both CB1 and CB2 receptors.[1][5][6] Notably, its potency as an α2-adrenoceptor agonist and a 5-HT1A receptor antagonist is significantly higher than its affinity for cannabinoid receptors, suggesting that these interactions may be more relevant to its in vivo effects.[1]

The anxiolytic-like effects of CBG observed in some studies may be attributable to its modulation of the 5-HT1A receptor.[5][14] Furthermore, its interaction with TRP channels, which are involved in pain and inflammation, highlights additional therapeutic avenues.[2][5][6]

For drug development professionals, the polypharmacology of CBG presents both opportunities and challenges. Its ability to modulate multiple targets could be beneficial for treating complex diseases. However, it also necessitates careful consideration of potential off-target effects and drug-drug interactions. Future research should focus on:

-

In vivo studies to correlate these in vitro findings with physiological and behavioral outcomes.

-

Elucidating the downstream signaling pathways of CBG's interaction with TRP channels and PPARγ in greater detail.

-

Investigating the "entourage effect" by studying CBG in combination with other cannabinoids and terpenes.[15]

-

Developing selective CBG derivatives to isolate and enhance its activity at specific targets for improved therapeutic efficacy and safety.

Conclusion

This compound is a pharmacologically versatile phytocannabinoid with a distinct mechanism of action compared to other well-known cannabinoids. Its modest affinity for CB1 and CB2 receptors is contrasted by its potent activity at α2-adrenoceptors and 5-HT1A receptors. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of CBG's interaction with the endocannabinoid system and to support its continued investigation as a promising therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Aspects and Biological Effects of this compound and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. This compound (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Frontiers | this compound Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 9. Evidence that the plant cannabinoid this compound is a highly potent alpha2-adrenoceptor agonist and moderately potent 5HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. realmofcaring.org [realmofcaring.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound (CBG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 14. This compound modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. formula30a.com [formula30a.com]

Cannabigerol (CBG): A Technical Guide to CB1 and CB2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol (CBG), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant attention within the scientific community for its potential therapeutic applications. As a precursor to other major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), CBG exhibits a unique pharmacological profile. Understanding its interaction with the primary targets of the endocannabinoid system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), is fundamental to elucidating its mechanism of action and advancing drug development efforts. This technical guide provides an in-depth overview of CBG's binding affinity at CB1 and CB2 receptors, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Quantitative Receptor Binding Affinity of CBG

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

The reported binding affinities for CBG at CB1 and CB2 receptors vary across studies, which can be attributed to different experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific assay technique employed. The following tables summarize the quantitative data for CBG and provide a comparative perspective with other well-known phytocannabinoids.

Table 1: Binding Affinity (Ki) of this compound (CBG) at Human Cannabinoid Receptors

| Receptor | Radioligand | Cell Line / Membrane Preparation | Ki (nM) | Reference |

| CB1 | [³H]-CP-55,940 | Mouse Brain Membranes | 381 | [1][2] |

| CB1 | [³H]-CP-55,940 | HEK-293T cells | Low µM range | [1][2] |

| CB1 | [³H]-CP-55,940 | Not Specified | 897 | [1] |

| CB2 | [³H]-CP-55,940 | CHO cells | 2600 | [1][2] |

| CB2 | [³H]-CP-55,940 | HEK-293T cells | Low µM range | [1][2] |

| CB2 | [³H]-WIN-55,212-2 | HEK-293T cells | 2700 | [1][2] |

| CB2 | Not Specified | Not Specified | 153 | [1] |

Table 2: Comparative Binding Affinities (Ki) of Major Phytocannabinoids at Human CB1 and CB2 Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |

| Δ⁹-THC | 10 - 25.1 | 24 - 35.2 | Non-selective | [3] |

| CBD | >1000 | >1000 | Low Affinity | [3] |

| CBG | 381 - 897 | 153 - 2700 | Varies | [1][2] |

Experimental Protocols

The determination of binding affinity and functional activity of compounds like CBG at cannabinoid receptors involves a suite of in-vitro assays. The most common and pivotal of these are radioligand binding assays and functional assays such as GTPγS binding and cAMP modulation assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (the competitor, e.g., CBG) to displace a radioactively labeled ligand with known high affinity for the receptor.

Objective: To determine the Ki of CBG at human CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Test Compound: this compound (CBG).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Compound Dilution: Prepare a series of dilutions of CBG in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radioligand (e.g., 0.5-1.0 nM [³H]CP-55,940).

-

Varying concentrations of CBG.

-

For total binding wells, no competing ligand is added.

-

For non-specific binding wells, a high concentration of an unlabeled ligand is added.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the CBG concentration.

-

Determine the IC50 value (the concentration of CBG that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. In the inactive state, the G-protein is bound to GDP. Agonist binding promotes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of CBG at human CB1 and CB2 receptors.

Materials:

-

Membrane Preparations: As described for the radioligand binding assay.

-

[³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

Test Compound: CBG.

-

Positive Control: A known cannabinoid receptor agonist (e.g., CP-55,940).

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, and GDP (final concentration ~10 µM).

-

Add serial dilutions of CBG or the positive control.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration and Quantification: Terminate the reaction and quantify the bound radioactivity as described for the radioligand binding assay.

Data Analysis:

-

Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS).

-

Plot the specific binding as a function of the log concentration of CBG.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Functional Assay

CB1 and CB2 receptors are primarily coupled to inhibitory G-proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to modulate cAMP production.

Objective: To determine the effect of CBG on adenylyl cyclase activity mediated by CB1 and CB2 receptors.

Materials:

-

Cells: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

-

Test Compound: CBG.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, LANCE).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and incubate.

-

Compound Treatment: Treat the cells with varying concentrations of CBG.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate for a specified period.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, which typically involves a fluorescent or luminescent readout.

Data Analysis:

-

Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the log concentration of CBG.

-

Determine the IC50 value, which represents the concentration of CBG that causes 50% inhibition of the maximal adenylyl cyclase activity.

Visualizations

Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4] Upon activation by an agonist, these receptors initiate a cascade of intracellular signaling events.

Caption: Canonical signaling pathway for CB1 and CB2 receptors.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound demonstrates a complex interaction with cannabinoid receptors, generally exhibiting a lower affinity for both CB1 and CB2 receptors compared to THC, with reported Ki values in the micromolar to high nanomolar range. The variability in the literature underscores the importance of standardized and well-documented experimental protocols. The methodologies outlined in this guide provide a robust framework for the accurate determination of CBG's binding affinity and functional activity. A thorough understanding of these fundamental pharmacological parameters is essential for advancing the research and development of CBG-based therapeutics.

References

The Anti-Inflammatory Properties of Cannabigerol: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol (CBG), a non-psychoactive phytocannabinoid, is gaining significant attention for its therapeutic potential, particularly for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro evidence demonstrating the anti-inflammatory effects of CBG. It details the molecular mechanisms of action, summarizes key quantitative data from various studies, and outlines the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are exploring the potential of CBG as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. This compound (CBG) has emerged as a promising candidate for modulating inflammatory responses.[1][2] In vitro studies have demonstrated that CBG can attenuate inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokine and chemokine production, and the modulation of key signaling pathways.[3][4][5] This guide will delve into the technical details of these findings.

Molecular Mechanisms of Action

CBG exerts its anti-inflammatory effects through a multi-targeted approach, influencing several key signaling pathways involved in the inflammatory cascade.

Modulation of Inflammatory Signaling Pathways

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. CBG has been shown to inhibit the activation of the NF-κB pathway.[3][4][5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1.[4]

-

JAK/STAT Pathway: The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in immunity and inflammation. CBG has been demonstrated to modulate the JAK/STAT pathway, leading to a reduction in the production of inflammatory cytokines such as IL-4 and IL-13.[4][5][6][7] Studies have shown that CBG can decrease the phosphorylation of key proteins in this pathway, including JAK1, JAK2, TYK2, STAT1, STAT2, STAT3, and STAT6.[4][5][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is also involved in the production of inflammatory mediators. Both CBG and CBD have been shown to interfere with MAPK signaling, contributing to their anti-inflammatory effects.[3]

Interaction with Cannabinoid and Other Receptors

While CBG's anti-inflammatory actions are not solely dependent on the classical cannabinoid receptors (CB1 and CB2), it does interact with them.[3] Low doses of CBG have been shown to reduce the expression of these receptors, which is correlated with decreased inflammation.[[“]] Furthermore, CBG's effects are also attributed to its interaction with other receptors, such as the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is known to inhibit the synthesis of inflammatory cytokines.[4][5]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of CBG.

Table 1: Effect of CBG on Pro-Inflammatory Cytokine and Chemokine Expression

| Cell Type | Inflammatory Stimulus | CBG Concentration | Target Gene/Protein | Fold Change/Inhibition | Reference |

| HaCaT Keratinocytes | IL-4 and IL-13 | 1 µM | CCL26, IL1B, IL6, TNF | Downregulation (p < 0.001) | [1][4] |

| Human Epidermal Keratinocytes | UVA, UVB, C. acnes | Not specified | TNF-α, IL-1β, IL-6, IL-8 | Reduction | [10] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASF) | TNF | Not specified | IL-6, IL-8 | Attenuation | [11] |

| Human Dermal Fibroblasts | Not specified | Not specified | IL-10 | 2.9-fold upregulation | [12][13] |

Table 2: Effect of CBG on Inflammatory Enzymes and Other Markers

| Cell Type/Model | Inflammatory Stimulus | CBG Concentration | Target Enzyme/Marker | Effect | Reference |

| 3-nitropropionate model (in vivo) | Not applicable | Not specified | COX-2, iNOS | Attenuated upregulation | [10] |

| Human Dermal Fibroblasts | Not specified | Not specified | Reactive Oxygen Species (ROS) | Reduction | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Inflammatory Stimulation

-

Cell Lines: Primary Normal Human Epidermal Keratinocytes (NHEKs) and the human keratinocyte cell line HaCaT are commonly used.[3]

-

Culture Conditions: Cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) for HaCaT cells, supplemented with fetal bovine serum and antibiotics. They are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Inflammatory Stimulation: To induce an inflammatory response, cells are treated with stimuli such as phorbol (B1677699) 12-myristate 13-acetate (TPA), lipopolysaccharide (LPS), or live cultures of Cutibacterium acnes (C. acnes).[3] In some studies, cytokines like IL-4 and IL-13 are used to stimulate keratinocytes.[4]

Cytokine and Chemokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the production of cytokines and chemokines.

-

Sample Collection: Cell culture supernatants are collected after treatment with the inflammatory stimulus and CBG.[2][14]

-

Assay Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

The plate is washed, and the collected supernatants and standards are added to the wells and incubated.

-

After another wash, a biotinylated detection antibody is added and incubated.

-

The plate is washed again, and a streptavidin-enzyme conjugate (e.g., HRP) is added.

-

After a final wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

-

The absorbance is read using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[14]

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of signaling pathways.[15][16][17][18][19]

-

Protein Extraction: Cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to assess protein translocation.[20]

-

Gel Electrophoresis: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, p-STAT3). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody. The intensity of the bands is quantified to determine the protein levels.[15][16][17][18][19]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

-

Data Analysis: The expression level of the target gene is quantified relative to a housekeeping gene.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Caption: Simplified signaling pathways for inflammation and points of inhibition by CBG.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to modulate key signaling pathways such as NF-κB and JAK/STAT, and consequently reduce the production of pro-inflammatory mediators, highlights its potential as a therapeutic agent for a range of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. Future studies should continue to elucidate the precise molecular targets of CBG and explore its efficacy in more complex in vitro models and eventually in vivo systems.

References

- 1. Anti-Inflammatory Effects of this compound In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and Clinical Evaluation of this compound (CBG) Produced via Yeast Biosynthesis: A Cannabinoid with a Broad Range of Anti-Inflammatory and Skin Health-Boosting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Inflammatory Effects of this compound In Vitro and In Vivo Are Mediated Through the JAK/STAT/NFκB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 11. themarijuanaherald.com [themarijuanaherald.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Western Blot Protocol | Leinco Technologies [leinco.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. ptglab.com [ptglab.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 20. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

Cannabigerol: A Technical Guide to its Antibacterial Potential Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. This has spurred research into novel antimicrobial agents. Cannabigerol (CBG), a non-psychoactive phytocannabinoid from Cannabis sativa, has emerged as a promising candidate.[1][2][3] This technical guide provides an in-depth overview of CBG's antibacterial properties against gram-positive bacteria, focusing on its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Activity of this compound

CBG has demonstrated potent antibacterial activity against a range of gram-positive bacteria, including strains resistant to conventional antibiotics.[4][5] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Quantitative Data: MIC Values

The following table summarizes the MIC values of CBG against various gram-positive bacteria as reported in several studies.

| Bacterial Species | Strain(s) | CBG MIC (µg/mL) | CBG MIC (µM) | Reference |

| Staphylococcus aureus | MRSA | 2 | 6.3 | [4][6] |

| Staphylococcus aureus | MRSA | 0.5 - 2 | - | [7] |

| Staphylococcus aureus | Clinical Isolates (n=96) | MIC₉₀ = 4 | - | [5] |

| Streptococcus mutans | Planktonic | 2.5 (bacteriostatic) | 10 | [4][8] |

| Streptococcus mutans | Planktonic | 5 - 10 (bactericidal) | - | [8] |

| Streptococcus pneumoniae | - | 1 - 4 | 3.17 - 12.7 | [6] |

| Enterococcus faecalis | - | 1 - 4 | 3.17 - 12.7 | [6] |

| Clostridioides difficile | - | 1 - 4 | 3.17 - 12.7 | [6] |

| Cutibacterium acnes | - | 1 - 4 | 3.17 - 12.7 | [6] |

Anti-Biofilm Activity

Bacterial biofilms, structured communities of bacteria, are notoriously resistant to antibiotics.[3] CBG has shown significant efficacy in both inhibiting the formation of and eradicating pre-existing biofilms of gram-positive bacteria.

-

Inhibition of Biofilm Formation: At concentrations as low as 0.5 µg/mL (1/4 MIC), CBG can inhibit MRSA biofilm formation by approximately 50%.[5][9]

-

Eradication of Pre-formed Biofilms: CBG has been shown to eradicate pre-formed MRSA biofilms at a concentration of 4 µg/mL.[5][9] It can also disrupt mature biofilms at concentrations below the determined MIC.[8][10]

Mechanism of Action

The primary antibacterial mechanism of CBG against gram-positive bacteria is the disruption of the bacterial cytoplasmic membrane.[1][5] This leads to a cascade of events culminating in bacterial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial potential of CBG.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

References

- 1. cbginfo.org [cbginfo.org]

- 2. Anti-Bacterial Properties of this compound Toward Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a cannabinoid with antibiotic potential | Kalapa Clinic [kalapa-clinic.com]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Antibiofilm and Immune-Modulatory Activity of Cannabidiol and this compound in Oral Environments—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. Cannabidiol and this compound Exert Antimicrobial Activity without Compromising Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cannabigerolic Acid (CBGA) as the Precursor to Major Cannabinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerolic acid (CBGA) stands as the apical precursor in the intricate biosynthetic pathway of cannabinoids within Cannabis sativa L. Termed the "mother of all cannabinoids," CBGA is the foundational molecule from which the plant's most prominent acidic cannabinoids, including Δ⁹-tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and cannabichromenic acid (CBCA), are enzymatically derived. This technical guide provides an in-depth exploration of the biochemical transformations of CBGA, detailing the enzymatic processes, reaction kinetics, and experimental methodologies crucial for research and development in the cannabinoid field. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key biosynthetic and signaling pathways to serve as a vital resource for the scientific community.

Introduction

Cannabigerolic acid (CBGA) is a non-psychoactive phytocannabinoid that serves as the primary biosynthetic precursor to a multitude of other cannabinoids.[1][2] Its formation in the glandular trichomes of the cannabis plant is a critical juncture, dictating the final cannabinoid profile of a given cultivar.[2] The biosynthesis of CBGA itself is a multi-step enzymatic process, beginning with the condensation of olivetolic acid and geranyl pyrophosphate.[3] Once synthesized, CBGA is directed down one of three primary enzymatic pathways, each catalyzed by a specific synthase, to form THCA, CBDA, or CBCA.[3] Understanding the nuances of these enzymatic conversions is paramount for applications ranging from the genetic engineering of cannabis chemotypes to the development of novel cannabinoid-based therapeutics.

Biosynthesis of Cannabigerolic Acid (CBGA)

The journey to the diverse array of cannabinoids begins with the formation of CBGA. This process is initiated by the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction catalyzed by an aromatic prenyltransferase known as CBGA synthase.[3] This foundational step is the gateway to the entire cannabinoid family.

Figure 1: Biosynthesis of Cannabigerolic Acid (CBGA).

Enzymatic Conversion of CBGA to THCA, CBDA, and CBCA

Following its synthesis, CBGA serves as the common substrate for three distinct FAD-dependent oxidoreductases: THCA synthase, CBDA synthase, and CBCA synthase. These enzymes catalyze the oxidative cyclization of the geranyl moiety of CBGA, each yielding a unique acidic cannabinoid.[3]

THCA Synthase: The Pathway to Psychoactivity

THCA synthase is responsible for the conversion of CBGA to THCA, the non-psychoactive precursor to the primary psychoactive compound in cannabis, Δ⁹-tetrahydrocannabinol (THC).[2] The reaction is an oxidative cyclization that forms the characteristic dibenzopyran ring structure of THCA.[2]

CBDA Synthase: The Genesis of Cannabidiol's Precursor

CBDA synthase catalyzes the stereospecific oxidative cyclization of CBGA to produce CBDA.[4][5] CBDA is the acidic precursor to cannabidiol (B1668261) (CBD), a non-psychoactive cannabinoid with significant therapeutic interest. The enzyme consists of a single polypeptide and, interestingly, does not require molecular oxygen, hydrogen peroxide, or metal ion cofactors for its activity.[4][5]

CBCA Synthase: Formation of the Cannabichromene (B1668259) Line

CBCA synthase directs the conversion of CBGA to CBCA.[6] Like its counterparts, this enzyme catalyzes an oxidative cyclization of CBGA.[6] The resulting CBCA is the precursor to cannabichromene (CBC), another non-psychoactive cannabinoid.

Figure 2: Enzymatic pathways from CBGA to major acidic cannabinoids.

Quantitative Data on Enzymatic Conversions

The efficiency and kinetics of the cannabinoid synthases are critical parameters for both in vivo and in vitro applications. The following tables summarize the available quantitative data for THCA, CBDA, and CBCA synthases. It is important to note that experimental conditions can vary between studies, which may affect the reported values.

| Enzyme | Parameter | Value | Substrate | Optimal pH | Optimal Temperature | Reference |

| THCA Synthase | K_m_ | 131 µM | CBGA | ~5.0 | Not Specified | |

| k_cat | 0.888 s⁻¹ | CBGA | Not Specified | Not Specified | ||

| k_cat/K_m_ | 0.7 x 10⁴ M⁻¹s⁻¹ | CBGA | Not Specified | Not Specified | ||

| Specific Activity | 1.9 nkat/mg | CBGA | Not Specified | Not Specified | [7] | |

| CBDA Synthase | K_m | 0.206 mM | Cannabigerolate | 5.0 | Not Specified | [1] |

| K_m_ | 0.137 mM | Cannabinerolate | 5.0 | Not Specified | [1] | |

| k_cat_ | 0.19 s⁻¹ | Cannabigerolic acid | Not Specified | Not Specified | [4][5] | |

| k_cat_ | 0.03 s⁻¹ | Cannabinerolic acid | Not Specified | Not Specified | [4][5] | |

| CBCA Synthase | K_m_ | Similar to CBGA | CBGA & Cannabinerolic acid | Not Specified | Not Specified | [6] |

| V_max_ | Higher for CBGA | CBGA vs. Cannabinerolic acid | Not Specified | Not Specified | [6] |

Table 1: Kinetic Parameters and Optimal Conditions of Cannabinoid Synthases

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity assay of cannabinoid synthases, as well as the quantitative analysis of their products.

Recombinant Expression and Purification of Cannabinoid Synthases

A common method for obtaining active cannabinoid synthases for in vitro studies is through recombinant expression in hosts like E. coli or the yeast Pichia pastoris.[7]

Protocol 1: Expression and Purification of His-tagged Cannabinoid Synthases in E. coli [5]

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for C. sativa THCA synthase, CBDA synthase, or CBCA synthase. Clone the genes into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His) tag.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD_600_) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

-

-

Purification using Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Pool the fractions containing the purified enzyme and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme in aliquots at -80°C.

-

Figure 3: General experimental workflow for recombinant enzyme purification.

Cannabinoid Synthase Activity Assay

The catalytic activity of the purified synthases is determined by monitoring the conversion of CBGA to their respective products.

Protocol 2: In Vitro Enzymatic Assay [8][7]

-

Reaction Mixture Preparation:

-

Prepare a standard reaction mixture in a total volume of 200 µL.

-

The mixture typically consists of:

-

100 mM sodium citrate (B86180) buffer (pH 5.0-5.5)

-

200 µM CBGA (substrate)

-

0.1% (w/v) Triton X-100 (to aid substrate solubility)

-

Purified enzyme solution (e.g., 1-5 µM)

-

-

-

Incubation:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-120 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of an organic solvent such as ice-cold methanol (B129727) or a mixture of acetonitrile (B52724) and formic acid.[7]

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously to ensure complete extraction of cannabinoids.

-

Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Quantitative Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of cannabinoids.

Protocol 3: HPLC-MS/MS Analysis of Cannabinoids

-

Chromatographic System:

-